N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-16(10-3-5-12-13(8-10)19-23-18-12)17-9-11-4-6-14(21-11)15-2-1-7-22-15/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNRYLATVDPCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene and furan derivatives are reacted with benzo[c][1,2,5]thiadiazole under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and furan moieties are susceptible to oxidation under controlled conditions:
Thiophene Ring Oxidation
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Reagent/Conditions : m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C .
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Product : Thiophene sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.
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Mechanism : Electrophilic oxygen transfer to the sulfur atom.
Furan Ring Oxidation
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Reagent/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid at 60°C .
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Product : 2(5H)-furanone or maleic anhydride derivatives.
Reduction Reactions
Selective reduction of the benzothiadiazole core or substituents:
Nitro Group Reduction (if present in analogs):
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Product : Primary amine derivatives (e.g., NH₂-substituted benzothiadiazole).
Amide Bond Reduction :
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Reagent/Conditions : LiAlH₄ in tetrahydrofuran (THF) at reflux .
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Product : Corresponding amine (N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzothiadiazole-5-methylamine).
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
Halogenation :
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Reagent/Conditions : N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C .
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Product : Brominated derivatives at the thiophene β-position or benzothiadiazole C4/C7 positions.
Nucleophilic Aromatic Substitution :
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Reagent/Conditions : Sodium methoxide (NaOMe) in methanol under reflux .
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Product : Methoxy-substituted benzothiadiazole (e.g., 5-methoxybenzo[c] thiadiazole).
Photophysical Reactions
The benzothiadiazole core participates in conjugation-dependent processes:
π-π Stacking Interactions :
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Observed in solid-state X-ray crystallography of analogs (e.g., 4,7-di(thiophen-2-yl)benzo[c] thiadiazole) .
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Outcome : Enhanced charge-transfer properties for optoelectronic applications.
Electrochemical Polymerization :
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Conditions : Cyclic voltammetry in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) .
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Product : Conductive polymers with extended π-systems.
Biological Activity-Linked Reactivity
Structural modifications correlate with pharmacological effects:
Anticancer Activity :
| Derivative | Modification | IC₅₀ (µM) | Target Cell Line | Source |
|---|---|---|---|---|
| Analog A | Thiophene sulfone | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) | |
| Analog B | Brominated furan | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
Enzyme Inhibition :
Stability and Degradation
Scientific Research Applications
Structural Overview
The compound features a distinctive structure comprising:
- Furan ring : Contributes to the compound's reactivity and electronic properties.
- Thiophene moiety : Enhances the compound's biological interactions.
- Benzo[c][1,2,5]thiadiazole core : Imparts unique electronic characteristics beneficial for various applications.
The molecular formula is , with a molecular weight of approximately 369.46 g/mol.
Medicinal Chemistry
N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been investigated for its potential therapeutic properties:
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
These findings suggest that the presence of specific functional groups enhances cytotoxic activity against cancer cells.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Studies show effectiveness against bacterial strains such as E. coli and fungi like Candida albicans. The structure–activity relationship indicates that modifications in the thiophene and furan rings can significantly impact antimicrobial efficacy.
Organic Electronics
This compound is utilized in the development of organic electronic materials, including:
- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLED technology.
- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport enhances its application in solar energy conversion technologies.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of thiadiazole derivatives on human glioblastoma U251 cells and melanoma WM793 cells. Results indicated a significant reduction in cell viability at concentrations below 30 µM, highlighting the potential for therapeutic applications in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of synthesized thiadiazole derivatives against pathogenic bacteria and fungi. Results demonstrated that certain modifications in the chemical structure led to enhanced activity against resistant strains.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives
Key Comparisons:
- 5,7-Di(thiophen-2-yl)thieno[3,4-c][1,2,5]thiadiazole (): This compound replaces the benzothiadiazole core with a thieno-thiadiazole system and incorporates two thiophene substituents. It exhibits phototheranostic properties due to extended conjugation, highlighting how thiophene substitution enhances light absorption .
- DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) (): Features a di-p-tolylamino-thiophene group, which improves charge transport in photovoltaic cells. The target compound’s furan-thiophene substituent may offer similar tunability but with reduced electron density compared to thiophene .
- 5-Fluoro-6-((2-octyldodecyl)oxy)-4,7-di(furan-2-yl)benzo[c][1,2,5]thiadiazole (): Contains two furan substituents and an alkoxy chain, enabling solubility in organic solvents for polymer synthesis. The target’s single furan-thiophene group may balance conjugation and steric hindrance .
Table 1: Structural and Functional Comparison of Benzo[c][1,2,5]thiadiazole Derivatives
Carboxamide-Functionalized Thiadiazoles
Key Comparisons:
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (): A 1,3,4-thiadiazole derivative with a carboxamide group. The target compound’s carboxamide is directly attached to a benzothiadiazole, likely improving stability and π-π stacking in biological targets .
- 1,3,4-Thiadiazole derivatives (): Synthesized via hydrazonoyl chlorides, these compounds lack the benzothiadiazole core but share carboxamide functionality. The target’s benzothiadiazole may enhance electron-withdrawing effects critical for charge transfer .
Biological Activity
N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a furan moiety, and a benzo[c][1,2,5]thiadiazole core. Its molecular formula is with a molecular weight of 369.41 g/mol. The presence of these heterocycles contributes to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may interfere with enzymes critical for DNA and RNA synthesis, leading to apoptosis in cancer cells.
- Targeting Kinases : It can potentially inhibit kinases involved in tumorigenesis, disrupting signaling pathways essential for cancer cell growth.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related thiophene and thiadiazole derivatives. For instance:
These results suggest that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
N-(substituted phenyl)carboxamides have shown promise as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by specific structural modifications:
- Substitution Patterns : Variations in the thiophene and furan rings can enhance or diminish biological activity.
- Functional Groups : Electron-donating or withdrawing groups attached to the aromatic rings can significantly affect potency.
Study on Antitumor Efficacy
A study focused on the synthesis and evaluation of thiadiazole derivatives, including the compound , highlighted its potential as an antitumor agent. The research utilized MTT assays to assess cell viability across various cancer lines, establishing a correlation between structural modifications and increased cytotoxicity.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies indicate that the compound binds effectively to active sites, supporting its role as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the thiophene-furan-benzothiadiazole scaffold in this compound?
- The synthesis typically involves coupling reactions between functionalized thiophene-furan intermediates and benzothiadiazole-carboxylic acid derivatives. For example, benzylthiazol-2-yl amines can be acylated with dimethylfuran-carboxylic acid chlorides under reflux in aprotic solvents like DMF, followed by purification via column chromatography. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield, as polar solvents enhance nucleophilic attack but may promote side reactions .
- Key intermediates are characterized using -NMR and -NMR to confirm regioselectivity, while IR spectroscopy validates carbonyl and amide bond formation .
Q. Which analytical techniques are essential for verifying the purity and structural identity of this compound?
- Thin-layer chromatography (TLC) with silica gel F plates is used for rapid purity assessment.
- High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis matches calculated vs. experimental C/H/N/S percentages to validate stoichiometry .
- Melting point determination (uncorrected) provides a preliminary check for crystalline integrity .
Advanced Research Questions
Q. How can computational modeling elucidate the binding interactions of this compound with cancer-related targets?
- Molecular docking studies (e.g., AutoDock Vina) predict binding poses by simulating interactions between the benzothiadiazole moiety and hydrophobic pockets of targets like tyrosine kinases. For example, docking scores may indicate hydrogen bonding between the carboxamide group and active-site residues (e.g., Lys123 in EGFR), while the thiophene-furan system engages in π-π stacking .
- MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, with RMSD/RMSF analyses identifying critical interaction regions .
Q. What experimental approaches resolve contradictions in reported anticancer activity across cell lines?
- Standardized assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (e.g., MTT assay at 48 hr incubation) to minimize variability.
- Metabolic profiling : LC-MS/MS can identify metabolites that differentially modulate activity, such as cytochrome P450-mediated activation/inactivation .
- Structural analogs : Compare IC values of derivatives with modified thiophene substituents to isolate SAR trends, e.g., electron-withdrawing groups enhancing apoptosis in p53-mutant cells .
Q. How does the electronic nature of substituents on the benzothiadiazole ring influence photophysical properties?
- TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict absorption spectra by analyzing HOMO-LUMO gaps. Electron-donating groups (e.g., -OCH) reduce the gap, red-shifting λ from 350 nm to 420 nm .
- Experimental validation via UV-Vis spectroscopy in DMSO shows correlation between substituent Hammett constants () and molar absorptivity () .
Methodological Considerations
Q. What strategies mitigate side reactions during the acylation of thiophene-furan intermediates?
- Low-temperature reactions (0–5°C) suppress undesired nucleophilic substitutions.
- Protecting groups : Temporary protection of thiophene sulfur with Boc groups prevents oxidation during amide bond formation .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates acylation while reducing reaction time from 24 hr to 6 hr .
Q. How can crystallography data enhance understanding of this compound’s bioactive conformation?
- Single-crystal X-ray diffraction reveals planar benzothiadiazole and non-coplanar thiophene-furan moieties, with dihedral angles >30° indicating steric hindrance. This data aligns with docking poses showing bent conformations in target binding pockets .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O/N), guiding solubility optimization via co-crystallization with PEG-based excipients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
